molecular formula C20H14Cl2N4O3 B6549188 N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-71-6

N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6549188
CAS No.: 921508-71-6
M. Wt: 429.3 g/mol
InChI Key: QJUNSADXDKJUSR-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common approach is the condensation of 2,4-dichlorophenylamine with a suitable pyrrolopyrimidine derivative, followed by further modifications to introduce the phenyl and methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its therapeutic properties, possibly as an antiviral or antibacterial agent.

  • Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)acetamide

  • 2,4-Dichloroacetanilide

  • N-(2,4-dichlorophenyl)ethanamide

This compound represents a fascinating area of study with numerous possibilities for future research and development. Its complex structure and versatile reactivity make it a valuable tool in various scientific disciplines.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O3/c1-25-10-13(18(27)23-15-8-7-11(21)9-14(15)22)16-17(25)19(28)26(20(29)24-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUNSADXDKJUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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